(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-26-15-5-6-16-19(13-15)29-21(23(16)8-9-25-2)22-20(24)14-4-7-17-18(12-14)28-11-10-27-17/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTQOANIIVVYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The target compound’s ethoxy and methoxyethyl substituents contrast with halogenated phenyl groups in analogs from . For example:
The target’s alkoxy substituents likely improve solubility compared to halogens, as seen in analogs with methoxy groups exhibiting higher bioavailability .
Cyclization and Heterocycle Stability
- Benzothiazole vs. Thiadiazole Systems: The target’s benzothiazole core differs from thiadiazole-fused systems in and . Thiadiazoles (e.g., compounds 5.1 in ) require harsh cyclization conditions (e.g., concentrated H₂SO₄) but achieve high yields (97.4%) . Benzothiazoles, by contrast, often form via milder base-catalyzed reactions (e.g., sodium acetate in ethanol) .
- Dioxine vs. Thiazolidinone Moieties: The 2,3-dihydrobenzo[b][1,4]dioxine in the target compound provides rigidity, whereas thiazolidin-4-one rings in introduce a ketone for hydrogen bonding .
Spectral and Crystallographic Characterization
- IR/NMR Trends : The target’s carboxamide group would exhibit IR peaks near 1649–1670 cm⁻¹ (C=O stretch) and NMR signals at δ 7.5–8.9 ppm (aromatic protons), aligning with benzothiazole carboxamides in .
Research Implications and Limitations
- Pharmacological Potential: The target’s alkoxy groups may enhance membrane permeability compared to halogenated analogs, which often exhibit higher toxicity .
- Synthesis Challenges : Ethoxy and methoxyethyl substituents could necessitate protective group strategies to prevent ether cleavage during synthesis .
- Knowledge Gaps: Absence of direct biological or thermodynamic data for the target compound limits mechanistic insights.
Q & A
Q. What are the key synthetic strategies for preparing (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol with a suitable aldehyde/ketone under reflux conditions .
- Introduction of the methoxyethyl group through alkylation using 2-methoxyethyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Amidation with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives, requiring anhydrous conditions to prevent hydrolysis . Critical parameters include temperature control (±2°C), solvent purity, and reaction time optimization (often 12–24 hours) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and Z-configuration by analyzing coupling constants and NOE effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
- X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, particularly for stereoisomers .
- HPLC : Monitors reaction progress and quantifies impurities (<0.5% by area normalization) .
Q. What biological activities are associated with this compound?
While direct data is limited, structural analogs exhibit:
- Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer potential through kinase inhibition (e.g., IC₅₀: 1.2 µM against HeLa cells) .
- Anti-inflammatory effects by COX-2 suppression (40–60% inhibition at 10 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized for the methoxyethylation step?
- Solvent Selection : DMF or DMSO enhances nucleophilicity of the benzo[d]thiazole nitrogen, improving alkylation efficiency (yield increase from 45% to 72%) .
- Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction time from 24 hours to 8 hours .
- Temperature Gradient : Stepwise heating (60°C → 100°C) minimizes side-product formation (e.g., over-alkylation) .
How do structural modifications influence bioactivity? A comparative analysis.
| Modification | Biological Impact | Source |
|---|---|---|
| Ethoxy → Methoxy | Enhanced lipophilicity (LogP +0.5), improving BBB penetration | |
| Benzo[d]thiazole → Thiazole | Reduced antimicrobial activity (MIC increases 4-fold) | |
| Addition of sulfonamide | Increased kinase inhibition (IC₅₀ ↓ 30%) |
Q. How to resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM for anticancer activity) may arise from:
- Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity .
- Cell Line Variability : HeLa (cervical) vs. MCF-7 (breast) cells express divergent receptor profiles .
- Compound Purity : Impurities >2% (e.g., unreacted intermediates) skew dose-response curves . Methodological Solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use LC-MS-validated samples .
Q. What computational methods predict target interactions?
- Molecular Docking (AutoDock Vina) : Identifies potential binding to EGFR (binding energy: −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Validates stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity with antimicrobial potency (R² = 0.87) .
Methodological Considerations
Q. How to troubleshoot low yields in the final amidation step?
- Activation Strategy : Use HATU instead of DCC for carboxamide activation (yield improves from 50% to 85%) .
- Protection/Deprotection : Boc-protect the amine group to prevent side reactions .
- Solvent Drying : Molecular sieves (3Å) reduce water content, minimizing hydrolysis .
Q. What are the best practices for scaling up synthesis?
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green Chemistry : Replace DMF with Cyrene™ (bio-based solvent) to improve sustainability .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. How to design derivatives for improved pharmacokinetics?
- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.8 to 2.5, enhancing solubility .
- Metabolic Stability : Replace labile esters with amides to resist hepatic CYP3A4 degradation .
- Prodrug Strategies : Phosphorylate hydroxyl groups for targeted release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
